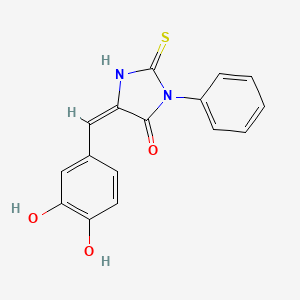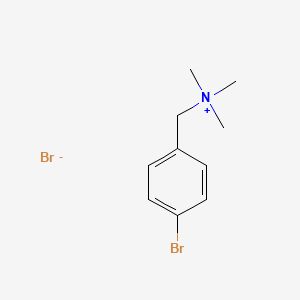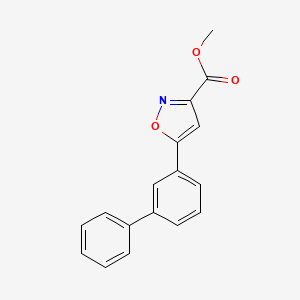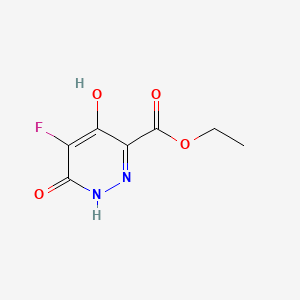
4-Fluoroquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoroquinolin-5-amine:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroquinolin-5-amine typically involves the following steps:
Cyclization Reaction: The starting material, 4-fluoroaniline, undergoes a cyclization reaction with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form 4-fluoroquinoline.
Amination: The 4-fluoroquinoline is then subjected to an amination reaction using ammonia or an amine source under high temperature and pressure conditions to introduce the amine group at the 5-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of high-efficiency catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Fluoroquinolin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial and anticancer agents due to its enhanced biological activity.
Biological Studies: The compound is studied for its potential to inhibit bacterial DNA gyrase and topoisomerase IV, making it a candidate for new antibiotic drugs.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated quinoline derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other fluorinated organic materials.
Mécanisme D'action
The mechanism of action of 4-Fluoroquinolin-5-amine involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to cell death. The fluorine atom enhances the compound’s ability to penetrate bacterial cell membranes and bind to the target enzymes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
4-Fluoroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 4-position and the amine group at the 5-position enhances its reactivity and biological activity compared to other fluoroquinolones.
Propriétés
Formule moléculaire |
C9H7FN2 |
|---|---|
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
4-fluoroquinolin-5-amine |
InChI |
InChI=1S/C9H7FN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2 |
Clé InChI |
HNOJAFBUSMMYCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=CC=C2F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)









![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)

